molecular formula C11H19NO B8755879 4-Methyl-1-morpholinocyclohexene CAS No. 5601-45-6

4-Methyl-1-morpholinocyclohexene

Cat. No.: B8755879
CAS No.: 5601-45-6
M. Wt: 181.27 g/mol
InChI Key: FBHLCIJCPITMOA-UHFFFAOYSA-N
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Description

4-Methyl-1-morpholinocyclohexene is a cyclohexene derivative featuring a morpholino group (a six-membered heterocycle containing one oxygen and one nitrogen atom) at position 1 and a methyl group at position 4. The literature instead focuses on structurally analogous cyclohexene derivatives with different substituents, such as isopropyl or simple alkyl groups. These analogs, discussed below, provide insights into how substituents influence physical and chemical properties.

Properties

CAS No.

5601-45-6

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-(4-methylcyclohexen-1-yl)morpholine

InChI

InChI=1S/C11H19NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h4,10H,2-3,5-9H2,1H3

InChI Key

FBHLCIJCPITMOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two cyclohexene derivatives that serve as structural analogs:

4-Methyl-1-(1-methylethyl)-cyclohexene (CAS# 500-00-5)

  • Substituents : A methyl group at position 4 and an isopropyl group at position 1.
  • Molecular Formula : C₁₀H₁₈ (FW: 138 g/mol).
  • Synonyms: Menthomenthene, isopropyl-4-methylcyclohexene .
  • Key Properties :
    • Retention Time (RT): 7.32 (gas chromatography).
    • Analytical Index (AI): 984; Kovats Index (KI): 987 .
  • Source : Synthesized as a reference compound, likely for essential oil analysis .

4-Methyl-1-cyclohexene

  • Substituents : A single methyl group at position 4.
  • Molecular Formula : C₇H₁₀ (FW: 94 g/mol, calculated).
  • Synonyms: Tetrahydrotoluene, NSC 9386 .
  • Commercial availability, as indicated by supplier listings .

Structural and Functional Differences

Feature 4-Methyl-1-(1-methylethyl)-cyclohexene 4-Methyl-1-cyclohexene
Substituents 4-methyl, 1-isopropyl 4-methyl only
Molecular Weight 138 g/mol 94 g/mol
Complexity Higher (branched substituent) Lower (linear structure)
Retention Behavior Longer RT (7.32) due to bulkier group Likely shorter RT
Applications Essential oil analysis Industrial synthesis

Research Findings and Implications

  • Substituent Effects : The isopropyl group in 4-Methyl-1-(1-methylethyl)-cyclohexene increases molecular weight and retention time in chromatographic analyses compared to 4-Methyl-1-cyclohexene. This suggests that bulkier substituents enhance hydrophobicity and interaction with stationary phases .
  • Synthetic Utility : The commercial availability of 4-Methyl-1-cyclohexene (NSC 9386) highlights its role as a building block in organic synthesis, whereas the isopropyl variant may serve specialized roles in natural product characterization .

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